molecular formula C15H9NS B035238 9-isothiocyanatophenanthrene CAS No. 109340-63-8

9-isothiocyanatophenanthrene

Cat. No.: B035238
CAS No.: 109340-63-8
M. Wt: 235.31 g/mol
InChI Key: YVWFRWJMJDWYMO-UHFFFAOYSA-N
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Description

9-Isothiocyanatophenanthrene is a phenanthrene derivative featuring an isothiocyanate (-N=C=S) functional group at the 9-position. Isothiocyanates are known for their reactivity in synthesizing heterocycles and fluorescent materials, as demonstrated in acridine-based systems . Phenanthrene derivatives are widely studied for applications in environmental analysis, organic synthesis, and materials science.

Properties

CAS No.

109340-63-8

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

9-isothiocyanatophenanthrene

InChI

InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H

InChI Key

YVWFRWJMJDWYMO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S

Other CAS No.

109340-63-8

Synonyms

9-PHENANTHRYLISOTHIOCYANATE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Phenanthryl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 9-phenanthrylamine with thiophosgene under controlled conditions . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require an inert atmosphere and mild temperatures to ensure high yields and purity.

Industrial Production Methods: For industrial-scale production, the synthesis of 9-Phenanthryl isothiocyanate often employs safer and more cost-effective methods. One such method involves the reaction of phenyl chlorothionoformate with 9-phenanthrylamine in the presence of a base . This method is favored due to its lower toxicity and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 9-Phenanthryl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Phenanthrene Derivatives and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
9-Nitrophenanthrene C₁₄H₉NO₂ 223.22 -NO₂ at 9-position Environmental analysis standard
9-Methyl-10-phenylphenanthrene C₂₂H₁₈ 282.38 -CH₃ at 9, -C₆H₅ at 10 Structural studies via GC-MS
9-Acyloxy-10-hydroxyphenanthrene C₂₁H₁₃O₅N 359.34 -OCOC₆H₄NO₂ at 9, -OH at 10 Photochemical synthesis studies
9-Isothiocyanatoacridine* C₁₄H₉N₂S 249.30 -N=C=S at 9, acridine backbone Fluorescent material precursor

*Note: 9-Isothiocyanatoacridine is included for its structural analogy to the hypothetical 9-isothiocyanatophenanthrene.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (-NO₂) in 9-nitrophenanthrene enhances environmental stability, making it suitable as an analytical standard . In contrast, the isothiocyanate group (-N=C=S) is highly electrophilic, enabling nucleophilic additions (e.g., with amines or hydantoins, as in ). Methyl and phenyl groups (e.g., in 9-methyl-10-phenylphenanthrene) increase hydrophobicity, favoring applications in gas chromatography .

Synthetic Utility :

  • 9-Isothiocyanatoacridine derivatives are synthesized via methylation of 9-isothiocyanatoacridine with methyl triflate, yielding fluorescent materials under mild conditions . A similar approach could theoretically apply to this compound.
  • Acyloxy derivatives (e.g., 9-[3'-nitro]-benzoyloxy-10-hydroxyphenanthrene) are synthesized via photochemical methods, highlighting the versatility of phenanthrene in forming complex heterocycles .

Toxicological and Safety Considerations: Limited toxicological data exist for many substituted phenanthrenes. For example, thiophene fentanyl hydrochloride (a structurally distinct but sulfur-containing compound) lacks comprehensive toxicity profiles . This underscores the need for caution in handling reactive derivatives like this compound.

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